3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

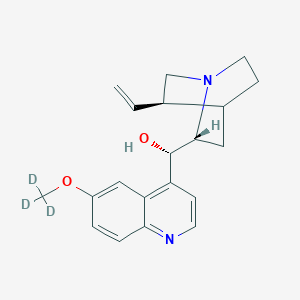

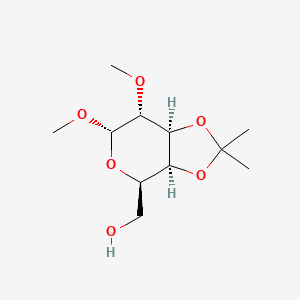

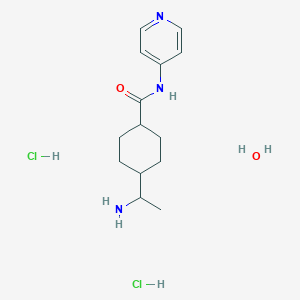

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound extensively employed in the biomedical industry due to its distinct molecular structure . It is esteemed for its diverse applications and assumes a pivotal role in drug and disease-related research endeavors .

Synthesis Analysis

The synthesis of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose involves the reaction of galactopyranosides with 2,2-dimethoxypropane, leading to various isopropylidene acetals, among which the 3,4-O-isopropylidene derivatives can be obtained with high yield.Molecular Structure Analysis

The molecular formula of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is C11H20O6 . The IUPAC name is [(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.28 . It is a liquid form with a refractive index of n20/D 1.466 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Application 1: Chemical Crystallography

- Summary of Application: The compound 3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol, which is structurally similar to the compound , has been studied for its potential as a synthetic building block, particularly in inter- and intramolecular cyclocondensation reactions .

- Methods of Application: The compound was examined by single-crystal X-ray crystallography to understand its potential as a synthetic building block .

- Results or Outcomes: The study provided new insight into the application of weak hydrogen-bond theory within the context of a conformationally flexible symmetrical molecule .

Application 2: Biomedical Industry

- Summary of Application: The compound 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is extensively employed in the biomedical industry . It plays a pivotal role in drug and disease-related research endeavors .

- Methods of Application: The specific methods of application in the biomedical field are not detailed in the sources. However, it is likely used in various experimental procedures related to drug development and disease research .

- Results or Outcomes: The compound is esteemed for its diverse applications and is considered invaluable in the biomedical industry .

Application 3: Stereocontrolled Homologation

- Summary of Application: The compound has been used in stereocontrolled homologation of 1,2 : 3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose to 7-deoxynonodialdose epimers via thiazole-aldehyde synthesis .

- Methods of Application: The three-carbon chain elongation of the title dialdose has been carried out by two approaches employing thiazole-based reagents: (i) aldol condensation with the lithium enolate of 2-acetylthiazole; (ii) olefination with triphenyl (thiazol-2-ylcarbonylmethylene)phosphorane and 1, 4-addition of benzyl oxide anion to .

- Results or Outcomes: The stereoselective reduction of the resultant ® and (S)β-hydroxy ketones, followed by protection of the hydroxy groups as benzyl ethers, afforded four compounds consisting of the galactopyranosyl ring substituted at C-5 with stereoisomeric 1,3-bis (benzyloxy)propyl units bearing the thiazol-2-yl ring at the terminus of the chain .

Application 4: Biochemical Reaction and Medicine Intermediate

- Summary of Application: The compound is mainly used in biochemical reaction and used as medicine intermediate .

- Methods of Application: The specific methods of application in the biochemical reaction and medicine intermediate are not detailed in the sources. However, it is likely used in various experimental procedures related to biochemical reaction and drug development .

- Results or Outcomes: The compound is esteemed for its diverse applications and is considered invaluable in the biochemical reaction and medicine intermediate .

Eigenschaften

IUPAC Name |

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBZJCMJEKADSW-KBDSZGMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)